(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol
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Overview
Description
®-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a bromopyridine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromopyridine and a suitable pyrrolidine derivative.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and carbonyl compounds.
Substitution Reaction: The bromopyridine moiety is introduced through a substitution reaction, often using a halogenation reagent like N-bromosuccinimide (NBS).
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities.
1-(6-Chloropyridin-2-yl)pyrrolidin-3-ol: A similar compound with a chlorine atom instead of bromine.
1-(6-Fluoropyridin-2-yl)pyrrolidin-3-ol: A similar compound with a fluorine atom instead of bromine.
Uniqueness
®-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of the bromopyridine moiety, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(3R)-1-(6-bromopyridin-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-5-4-7(13)6-12/h1-3,7,13H,4-6H2/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHTZWXAZJJPRA-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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